5-Bromo-2-(4-propylphenoxy)pyridine
Description
5-Bromo-2-(4-propylphenoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 4-propylphenoxy substituent at the 2-position of the pyridine ring.
Properties
IUPAC Name |
5-bromo-2-(4-propylphenoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-2-3-11-4-7-13(8-5-11)17-14-9-6-12(15)10-16-14/h4-10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVZMYPBCQEEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in 22a (electron-withdrawing) enhances electrophilicity at the pyridine ring, improving reaction yields compared to alkyl groups like propyl (electron-donating) .
- Heterocycle Core : Pyrimidine analogs (e.g., 22c ) exhibit lower yields (79% vs. 91% for pyridine), likely due to reduced stability of intermediates during synthesis .
Structural and Crystallographic Comparisons
Key Observations :
- The propylphenoxy group in the target compound likely induces steric hindrance, reducing intermolecular hydrogen bonding compared to amine-substituted analogs like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, which forms robust dimers .
- Halogenated pyrimidines (e.g., 5-Bromo-2-chloropyrimidin-4-amine ) exhibit planar geometries, enhancing stacking interactions critical for crystallinity .
Key Observations :
- Fluorinated analogs (e.g., 5-Bromo-2-(4-fluorophenyl)pyridine ) may exhibit higher toxicity due to the electronegativity of fluorine, necessitating stringent safety protocols .
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